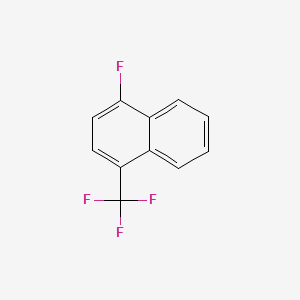

1-Fluoro-4-(trifluoromethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWWFQBBDMGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499707 | |

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-13-6 | |

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(trifluoromethyl)naphthalene (CAS 59080-13-6)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 1-Fluoro-4-(trifluoromethyl)naphthalene, a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. Due to its unique substitution pattern, this molecule presents a valuable scaffold for the development of novel chemical entities.

Core Molecular Attributes

This compound is a solid, appearing as white powders.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59080-13-6 | [2][3] |

| Molecular Formula | C₁₁H₆F₄ | [1][2][3] |

| Molecular Weight | 214.16 g/mol | [2][3] |

| Appearance | White powders | [1] |

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, it is anticipated to be a compound with low polarity, exhibiting solubility in common organic solvents and limited solubility in water.

Synthesis and Reactivity

The reactivity of this compound is dictated by the electronic properties of the naphthalene ring, which is influenced by both the electron-withdrawing trifluoromethyl group and the moderately deactivating but ortho-, para-directing fluorine atom. This substitution pattern makes the molecule susceptible to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group. The aromatic rings can also undergo electrophilic substitution, with the directing effects of both substituents influencing the regioselectivity of the reaction.

Conceptual Synthesis Workflow

Caption: A generalized synthetic pathway for this compound.

Potential Applications

Fluorinated naphthalene derivatives are a burgeoning class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

Medicinal Chemistry

The naphthalene scaffold is a privileged structure found in numerous FDA-approved drugs.[5] Its derivatization with fluorine-containing groups makes this compound a promising building block for the synthesis of novel therapeutic agents. Potential areas of application include the development of anticancer, antimicrobial, and anti-inflammatory drugs.[4][5] The unique electronic and steric properties imparted by the fluoro and trifluoromethyl groups can be exploited to fine-tune the pharmacological profile of lead compounds.

Materials Science

Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, such as high thermal stability and altered electronic characteristics. This compound could serve as a monomer or an intermediate in the synthesis of advanced polymers and organic electronic materials.

Spectroscopic Characterization

Safety and Handling

As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory setting. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for structurally related compounds, it should be considered an irritant.[3] For detailed safety information, it is imperative to consult a comprehensive Safety Data Sheet (SDS) provided by the supplier.

General Handling Precautions

Caption: Recommended safety and handling practices for laboratory use.

References

-

ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.59080-13-6. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction. Retrieved from [Link]

-

ACS Omega. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Retrieved from [Link]

-

Organic Letters. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis and applications of fluoranthenes. Retrieved from [Link]

-

MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones and o-silylaryl triflates. Retrieved from [Link]

-

MDPI. (n.d.). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

Sources

- 1. This compound, CasNo.59080-13-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 59080-13-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 1-Fluoro-4-(trifluoromethyl)naphthalene

Introduction

1-Fluoro-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid naphthalene core, substituted with two distinct fluorine-containing moieties—a fluoro group and a trifluoromethyl group—imparts unique electronic and lipophilic properties, making it a valuable building block for novel pharmaceuticals and advanced materials. The precise characterization of this molecule is paramount for its effective application and for ensuring the integrity of synthetic pathways.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS: 59080-13-6)[1][2]. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, such as 1-fluoronaphthalene and 1-(trifluoromethyl)naphthalene. This document is intended for scientists and professionals who require a detailed understanding of the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C) as an internal standard for chemical shift referencing. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃, 0 ppm) is the conventional standard, often used as an external reference.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive and typically requires fewer scans than ¹H NMR.[4][5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals corresponding to the six aromatic protons on the naphthalene ring. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents will deshield adjacent protons, shifting them downfield. The coupling patterns (J-coupling) between adjacent protons will provide definitive positional information.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.2 | dd (doublet of doublets) | ³J(H2-H3) ≈ 8-9, ⁴J(H2-F1) ≈ 5-6 |

| H-3 | 7.4 - 7.6 | t (triplet) | ³J(H3-H2) ≈ 8-9, ³J(H3-F1) ≈ 8-9 |

| H-5 | 8.2 - 8.4 | d (doublet) | ³J(H5-H6) ≈ 8-9 |

| H-6 | 7.6 - 7.8 | t (triplet) | ³J(H6-H5) ≈ 8-9, ³J(H6-H7) ≈ 7-8 |

| H-7 | 7.6 - 7.8 | t (triplet) | ³J(H7-H6) ≈ 7-8, ³J(H7-H8) ≈ 8-9 |

| H-8 | 7.9 - 8.1 | d (doublet) | ³J(H8-H7) ≈ 8-9 |

graph "1_fluoro_4_trifluoromethylnaphthalene_H_NMR" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];// Define nodes for atoms with positions C1 [pos="0,1!", label="C"]; C2 [pos="-1.2,0.5!", label="C"]; C3 [pos="-1.2,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C4a [pos="1.2,-0.5!", label="C"]; C5 [pos="2.4,-1!", label="C"]; C6 [pos="3.6,-0.5!", label="C"]; C7 [pos="3.6,0.5!", label="C"]; C8 [pos="2.4,1!", label="C"]; C8a [pos="1.2,0.5!", label="C"]; F1 [pos="-0.2,2!", label="F", fontcolor="#EA4335"]; CF3_C [pos="0,-2.2!", label="C"]; F_a [pos="-0.8,-2.8!", label="F", fontcolor="#EA4335"]; F_b [pos="0,-3!", label="F", fontcolor="#EA4335"]; F_c [pos="0.8,-2.8!", label="F", fontcolor="#EA4335"];

// Define nodes for protons with positions H2 [pos="-2.2,0.8!", label="H-2", fontcolor="#4285F4"]; H3 [pos="-2.2,-0.8!", label="H-3", fontcolor="#4285F4"]; H5 [pos="2.4,-2!", label="H-5", fontcolor="#4285F4"]; H6 [pos="4.6,-0.8!", label="H-6", fontcolor="#4285F4"]; H7 [pos="4.6,0.8!", label="H-7", fontcolor="#4285F4"]; H8 [pos="2.4,2!", label="H-8", fontcolor="#4285F4"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C1; C4a -- C8a; C1 -- F1; C4 -- CF3_C; CF3_C -- F_a; CF3_C -- F_b; CF3_C -- F_c; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; }

Caption: ¹H NMR assignments for this compound.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is exceptionally informative, providing two distinct signals for the two different fluorine environments. The high sensitivity and wide chemical shift range of ¹⁹F NMR make these signals unambiguous.[6][7]

-

CF₃ Group: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a sharp singlet. Its chemical shift is expected in the range of -60 to -65 ppm relative to CFCl₃, which is characteristic for an aromatic trifluoromethyl group.[8]

-

Aromatic Fluorine (C1-F): The single fluorine atom attached directly to the naphthalene ring will appear as a multiplet due to coupling with adjacent protons (primarily H-2 and H-8). Its chemical shift is expected to be significantly different from the CF₃ group, likely in the range of -110 to -120 ppm.

Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1-F | -110 to -120 | m (multiplet) |

| C4-CF₃ | -60 to -65 | s (singlet) |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule. The key features are the large one-bond carbon-fluorine couplings (¹JCF), which are diagnostic for fluorinated compounds.

-

C1: This carbon, directly bonded to the fluorine atom, will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz).

-

C4: This carbon, attached to the CF₃ group, will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[8][9]

-

Other Aromatic Carbons: Carbons adjacent to the fluorinated positions will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing further structural confirmation.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 | 158 - 162 | d (doublet) | ¹JCF ≈ 250 |

| C4 | 128 - 132 | q (quartet) | ¹JCF ≈ 275 |

| C(CF₃) | 122 - 126 | q (quartet) | ¹JCF ≈ 30-35 |

| Other Aromatics | 110 - 135 | s, d, or t | ²⁻⁴JCF ≈ 3-25 |

graph "1_fluoro_4_trifluoromethylnaphthalene_C_NMR" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];// Define nodes for atoms with positions C1 [pos="0,1!", label="C1", fontcolor="#34A853"]; C2 [pos="-1.2,0.5!", label="C2", fontcolor="#34A853"]; C3 [pos="-1.2,-0.5!", label="C3", fontcolor="#34A853"]; C4 [pos="0,-1!", label="C4", fontcolor="#34A853"]; C4a [pos="1.2,-0.5!", label="C4a", fontcolor="#34A853"]; C5 [pos="2.4,-1!", label="C5", fontcolor="#34A853"]; C6 [pos="3.6,-0.5!", label="C6", fontcolor="#34A853"]; C7 [pos="3.6,0.5!", label="C7", fontcolor="#34A853"]; C8 [pos="2.4,1!", label="C8", fontcolor="#34A853"]; C8a [pos="1.2,0.5!", label="C8a", fontcolor="#34A853"]; F1 [pos="-0.2,2!", label="F"]; CF3_C [pos="0,-2.2!", label="C(CF3)", fontcolor="#34A853"]; F_a [pos="-0.8,-2.8!", label="F"]; F_b [pos="0,-3!", label="F"]; F_c [pos="0.8,-2.8!", label="F"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C1; C4a -- C8a; C1 -- F1; C4 -- CF3_C; CF3_C -- F_a; CF3_C -- F_b; CF3_C -- F_c; }graph (GC-MS). 2. Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI). 3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). 4. Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.Fragmentation Analysis

The molecular formula is C₁₁H₆F₄, giving a monoisotopic mass of 214.04 g/mol.

- Molecular Ion (M⁺˙): The mass spectrum should show a strong molecular ion peak at m/z = 214.

- Key Fragments: The stability of the aromatic ring means that fragmentation will likely involve the substituents.

- [M - F]⁺: Loss of a fluorine atom from the CF₃ group or the ring (m/z = 195).

- [M - CF₃]⁺: Loss of the trifluoromethyl radical is a very common pathway for such compounds, leading to a stable naphthyl cation (m/z = 145). This is often a prominent peak.

- [C₁₀H₆F]⁺: A peak at m/z = 145 corresponding to the fluoronaphthyl cation.

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; M [label="[C₁₁H₆F₄]⁺˙\nm/z = 214\n(Molecular Ion)"]; M_minus_CF3 [label="[C₁₀H₆F]⁺\nm/z = 145"]; M_minus_F [label="[C₁₁H₆F₃]⁺\nm/z = 195"]; M -> M_minus_CF3 [label="- •CF₃"]; M -> M_minus_F [label="- •F"]; }Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹⁹F NMR is particularly diagnostic, offering clear signals for both the fluoro and trifluoromethyl groups. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F coupling patterns, allow for the unambiguous assignment of all atoms in the molecule. Complemented by the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of this important chemical building block.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 59080-13-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. colorado.edu [colorado.edu]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 1-Fluoro-4-(trifluoromethyl)naphthalene

Introduction: A Profile of 1-Fluoro-4-(trifluoromethyl)naphthalene

This compound is a substituted polycyclic aromatic hydrocarbon of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups on the naphthalene core, make it a valuable building block. However, these same features necessitate a nuanced and rigorous approach to its handling and safety. This guide moves beyond standard Safety Data Sheet (SDS) information to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind recommended safety protocols, grounded in the compound's chemical nature and the toxicological precedents set by its structural relatives.

The core structure is a naphthalene ring, which is known for its potential to cause systemic toxicity, while the fluorinated substituents introduce hazards related to thermal decomposition and reactivity.[1][2] This document synthesizes data from analogous compounds to build a robust safety framework, ensuring a self-validating system of protocols for laboratory use.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 59080-13-6 | [3][4] |

| Molecular Formula | C₁₁H₆F₄ | [3] |

| Molecular Weight | 214.16 g/mol | [3] |

Section 1: Integrated Hazard Analysis

A comprehensive understanding of the hazards associated with this compound requires a composite analysis of its structural components: the naphthalene core and the fluorinated substituents. Since detailed toxicological data for this specific molecule is not extensively published, we derive a presumptive hazard profile from well-studied analogues.

1.1 Toxicological Profile (Inferred)

The primary toxicological concerns are inherited from the naphthalene backbone. Naphthalene is readily absorbed through inhalation and skin contact and is metabolized to reactive intermediates like 1,2-naphthalene oxide and various naphthoquinones, which are responsible for its toxicity.[1][5] A key concern is the potential for inducing hemolytic anemia, especially in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] Furthermore, the International Agency for Research on Cancer (IARC) classifies naphthalene as "possibly carcinogenic to humans (Group 2B)".[6]

Based on GHS classifications for the structurally similar 1-(Trifluoromethyl)naphthalene, the following hazards should be assumed[7]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

1.2 Physicochemical and Reactivity Hazards

The addition of fluorine and trifluoromethyl groups alters the chemical properties of the naphthalene ring system. While the C-F bond is very strong, fluorinated organic compounds can release hazardous decomposition products, such as hydrogen fluoride (HF), under high heat.[8] HF is extremely corrosive and can cause severe, deep-tissue burns.[2]

| Property | Value/Information | Significance & Source |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on analogues like 1-Fluoronaphthalene (Melting Point: -13°C).[9] |

| Flash Point | Assumed to be a combustible liquid. | 1-Fluoronaphthalene has a flash point of 65°C / 149°F.[8] |

| Incompatibilities | Strong oxidizing agents. | This is a common hazard for many organic compounds.[8][10] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF). | Thermal decomposition can release these irritating and toxic gases.[8] |

Section 2: Risk Assessment and Control Workflow

Effective safety management is a proactive process. The following workflow illustrates the logical progression from experimental design to post-experiment cleanup, ensuring that hazards are identified and mitigated at every stage. This systematic approach forms the basis of a self-validating safety protocol.

Caption: A logical workflow for risk assessment and mitigation.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to provide a robust framework for the safe handling of this compound in a laboratory setting.

3.1 Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through inhalation, which is a significant route for naphthalene and its derivatives.[1]

-

Fume Hood: All manipulations of the compound, including weighing, transferring, and setting up reactions, must be performed inside a properly functioning chemical fume hood.[11]

-

Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 8-fold hourly air exchange to prevent the accumulation of vapors.[12]

-

Proximity to Safety Equipment: Work must be conducted in an area with immediate access to an emergency eyewash station and safety shower.

3.2 Personal Protective Equipment (PPE): Essential Individual Protection

The correct selection and use of PPE is critical to prevent dermal and ocular exposure.[13]

-

Eye Protection: Chemical splash goggles are the minimum requirement.[13] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2]

-

Hand Protection: Wear chemical-resistant gloves. Given the aromatic nature of the compound, nitrile gloves provide adequate protection for incidental contact.[11] For prolonged handling or immersion, consider heavier-duty gloves like Viton™ or consult the glove manufacturer's compatibility chart. Always practice double-gloving for added protection.[13]

-

Body Protection: A flame-resistant lab coat must be worn at all times.[13] Ensure it is fully buttoned.

-

Footwear: Closed-toe shoes are mandatory to protect feet from potential spills.[11]

3.3 Safe Handling and Storage Protocol

-

Handling:

-

Avoid direct contact with skin and eyes.[8]

-

Avoid inhalation of mist or vapors.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][14]

-

Use non-sparking tools, especially when handling larger quantities.[10]

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[15]

-

-

Storage:

3.4 Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.

-

Small Spills (Manageable by trained personnel):

-

Evacuate non-essential personnel from the immediate area.[16]

-

Ensure the area is well-ventilated (fume hood).

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[8][17]

-

Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[17]

-

-

Large Spills:

-

First Aid:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[16][18] Seek medical attention if irritation persists.

-

Inhalation: Move the exposed person to fresh air.[18] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

3.5 Waste Disposal

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

-

Classification: Due to its aromatic structure and halogenation, this compound must be treated as hazardous waste.[17]

-

Segregation: Collect all waste containing this compound (including residues, contaminated labware, and cleaning materials) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][17] Do not mix with non-halogenated waste streams.

-

Disposal: The sealed waste container must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[17] High-temperature incineration is the preferred method for destroying fluorinated organic compounds.

References

- BenchChem. (2025).

- Fisher Scientific. (2015).

- ChemBK. (2024). 1-Fluoro naphthalene - Physico-chemical Properties.

- BenchChem. (2025).

- Fisher Scientific. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Fluoro-4-(trifluoromethylthio)benzene.

- Sigma-Aldrich. (2025).

- PubChem, NIH. 1-(Trifluoromethyl)naphthalene.

- Santa Cruz Biotechnology, Inc. This compound.

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Fisher Scientific. (2024).

- Matrix Scientific. This compound.

- iGEM.

- Thermo Fisher Scientific. (2010).

- BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)

- ACS Publications. (2025).

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Naphthalene.

- GOV.UK. (2024). Naphthalene: toxicological overview.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- Wikipedia. Naphthalene poisoning.

- U.S. Environmental Protection Agency (EPA). Toxicological Review of Naphthalene.

Sources

- 1. gov.uk [gov.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 59080-13-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Naphthalene poisoning - Wikipedia [en.wikipedia.org]

- 7. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. static.igem.org [static.igem.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Utility of 1-Fluoro-4-(trifluoromethyl)naphthalene in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties, often enhancing membrane permeability and metabolic resistance, thereby improving a drug's in vivo performance.[3]

This technical guide focuses on 1-fluoro-4-(trifluoromethyl)naphthalene , a key intermediate that combines the desirable attributes of a fluorinated aromatic system with the versatile naphthalene scaffold. This molecule serves as a valuable building block for the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies such as kinase inhibitors. Its utility lies in the strategic placement of two distinct fluorine-containing moieties: a reactive fluorine atom amenable to nucleophilic aromatic substitution (SNAr) and a metabolically robust trifluoromethyl group.

This document will provide an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use as a pharmaceutical intermediate.

Physicochemical Properties and Strategic Advantages

The strategic advantage of employing this compound in drug discovery stems from the distinct roles of its two fluorine-containing substituents.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₁H₆F₄ | Provides a foundation for building complex molecular architectures. |

| Molecular Weight | 214.16 g/mol | A moderate molecular weight allows for further elaboration without excessive size. |

| Fluorine Atom at C1 | Reactive | Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various pharmacophores.[4] |

| Trifluoromethyl Group at C4 | Electron-withdrawing, Lipophilic, Metabolically stable | Enhances binding to target proteins, improves membrane permeability, and blocks metabolic degradation at that position.[3] |

The electron-withdrawing nature of the trifluoromethyl group activates the naphthalene ring system towards nucleophilic attack, making the fluorine atom at the 1-position a good leaving group in SNAr reactions. This allows for the facile introduction of amine-containing fragments, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets. When combined with the advantageous properties of fluorine and trifluoromethyl groups, the this compound intermediate becomes a powerful tool for developing novel therapeutics, particularly in oncology.

While specific, publicly disclosed drug synthesis pathways starting directly from this compound are often proprietary, we can construct a representative synthetic protocol based on established methodologies for analogous compounds, such as those used in the synthesis of naphthalene-based kinase inhibitors. The following protocol outlines a typical nucleophilic aromatic substitution reaction, a cornerstone of modern pharmaceutical synthesis.[4]

Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)naphthalen-1-amine Derivatives

This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline to generate a diarylamine scaffold, a common core structure in many kinase inhibitors.

Reaction Scheme:

Sources

- 1. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]

Application Notes & Protocols: Utilizing 1-Fluoro-4-(trifluoromethyl)naphthalene in Advanced Materials Science

Foreword: The Strategic Role of Fluorination in Naphthalene-Based Systems

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic systems represents a cornerstone of modern materials design. In the context of the naphthalene scaffold, these substitutions do more than merely alter physical properties; they fundamentally reshape the electronic landscape of the molecule. 1-Fluoro-4-(trifluoromethyl)naphthalene is an exemplary building block where the synergistic electron-withdrawing effects of both the fluorine atom and the potent CF₃ group create a highly electron-deficient π-system. This pronounced electronic character is the primary driver for its utility in a range of applications, from tuning the emission spectra in organic electronics to modifying the mesogenic behavior of liquid crystals. This guide elucidates the core principles and provides actionable protocols for leveraging this unique molecular architecture in a research and development setting.

Core Molecular Properties and Synthesis

Physicochemical Characteristics

This compound (CAS 59080-13-6) is a substituted aromatic compound with the molecular formula C₁₁H₆F₄.[1] The key to its utility lies in the electronic influence of its substituents.

-

Electron-Deficient Core : The naphthalene π-system is inherently electron-rich. However, the strong inductive (-I) and mesomeric (-M) effects of the trifluoromethyl group, combined with the inductive effect of the fluorine atom, significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This property is critical for designing n-type organic semiconductors and for tuning the bandgap of optoelectronic materials.[2][3]

-

Enhanced Stability : The C-F bond is exceptionally strong, imparting enhanced thermal and oxidative stability to materials that incorporate this moiety. This is a crucial attribute for long-lifetime devices such as Organic Light-Emitting Diodes (OLEDs).

-

Modified Intermolecular Interactions : Fluorine substitution can alter crystal packing and thin-film morphology through dipole-dipole interactions and modified π-π stacking, which directly impacts charge transport in organic transistors.[4]

| Property | Value | Source |

| CAS Number | 59080-13-6 | [1][5] |

| Molecular Formula | C₁₁H₆F₄ | [1] |

| Molecular Weight | 214.16 g/mol | [1] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

Synthetic Pathways Overview

The synthesis of fluorinated naphthalenes can be approached in several ways. For this compound, a common strategy involves the functionalization of a pre-existing naphthalene core. A representative method is the Schiemann reaction or related diazonium salt chemistry, starting from a suitable amino-naphthalene precursor.

A general synthetic route could involve the diazotization of 4-(trifluoromethyl)naphthalen-1-amine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source like fluoroboric acid (HBF₄).[6] This classical approach provides a reliable, albeit sometimes low-yielding, path to the target molecule. Modern cross-coupling methods are also employed for introducing the trifluoromethyl group onto a fluoronaphthalene starting material.[7]

Caption: Generalized synthetic workflow via diazonium intermediate.

Application in Organic Light-Emitting Diodes (OLEDs)

Application Notes: Engineering Deep-Blue Emitters

The wide bandgap of the naphthalene core makes it an attractive scaffold for blue-light-emitting materials. The challenge, particularly for deep-blue emitters required for ultra-high-definition (UHD) displays, is achieving high color purity and stability.[8]

Causality of Application:

-

Bandgap Tuning : The electron-withdrawing this compound moiety, when incorporated into a larger chromophore (e.g., by linking it to an electron-donating group), facilitates intramolecular charge transfer (ICT). This allows for precise tuning of the emission wavelength. The strong electron-accepting nature helps push the emission into the deep-blue region of the spectrum.[9]

-

Improving Efficiency : By fusing the naphthalene unit with electron-donating structures like acridine, it is possible to create rigid, planar molecules.[8] This rigidity minimizes non-radiative decay pathways, leading to a higher photoluminescence quantum yield (PLQY).

-

Device Stability : The inherent thermal stability conferred by the C-F bonds translates to longer operational lifetimes for OLED devices, a critical parameter for commercial applications.

| Photophysical Property | Naphthalene | Substituted Naphthalenes | Rationale for Change |

| Emission λ (nm) | ~320-350 | 400-470 (blue region) | ICT character from donor-acceptor substitution red-shifts emission. |

| Fluorescence Quantum Yield (Φf) | Low (~0.2) | High (>0.8) | Rigidification and substitution patterns reduce non-radiative decay.[9] |

| HOMO/LUMO (eV) | Tunable | Deepened Levels | Electron-withdrawing groups stabilize both frontier orbitals. |

Protocol: Synthesis of a Naphthalene-Acridine Fused Emitter

This protocol describes a hypothetical synthesis of a deep-blue emitter, NA-DMAC, by fusing this compound with a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor unit via a Buchwald-Hartwig amination.

Materials:

-

This compound

-

9,9-dimethyl-9,10-dihydroacridine (DMAC)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOᵗBu)

-

Anhydrous Toluene

-

Standard glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reactor Setup : In a glovebox, add this compound (1.0 eq), DMAC (1.1 eq), NaOᵗBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition : Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Reaction : Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 110 °C with vigorous stirring under an argon atmosphere for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the C-N cross-coupling between the electron-rich nitrogen of the DMAC and the electron-deficient fluoronaphthalene. NaOᵗBu acts as the necessary base to deprotonate the amine.

-

-

Workup : Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with water (3x) and then brine (1x). Dry the organic layer over anhydrous MgSO₄.

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Final Characterization : Verify the structure of the final product NA-DMAC using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess its photophysical properties (absorption, emission, PLQY) in a suitable solvent like toluene or chloroform.

Application in Organic Field-Effect Transistors (OFETs)

Application Notes: Designing n-Type Semiconductors

A significant challenge in organic electronics is the development of stable and efficient n-type (electron-transporting) semiconductors, which are essential for creating complementary logic circuits.[10] Most high-performance organic semiconductors are p-type (hole-transporting).

Causality of Application:

-

LUMO Level Engineering : Effective electron injection from common electrodes (like gold) and stable transport requires a low-lying LUMO energy level (typically below -3.5 eV).[3] The powerful electron-withdrawing F and CF₃ groups in this compound make it an ideal core for building molecules with very low LUMO levels, facilitating electron injection and rendering the material resistant to oxidation (air stability).[3]

-

Molecular Packing : The planarity of the naphthalene core, combined with intermolecular F···H or F···π interactions, can promote ordered molecular packing in thin films. A well-ordered, π-stacked structure is crucial for efficient charge transport between adjacent molecules.

| OFET Performance Metric | Typical p-type (e.g., Pentacene) | Naphthalene Diimide (n-type) | Rationale for n-Type Performance |

| Majority Carrier | Holes | Electrons | Low LUMO level enables electron injection/transport. |

| Electron Mobility (μe) | < 10⁻⁵ cm²/Vs | > 0.1 cm²/Vs | Optimized molecular packing and low LUMO.[3] |

| On/Off Ratio | > 10⁶ | > 10⁵ | A measure of the transistor's switching capability.[3] |

| Air Stability | Poor | Good to Excellent | Low LUMO prevents oxidation by ambient O₂/H₂O. |

Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of a simple OFET device for testing a new semiconductor (Naph-F-CF3-Semiconductor) derived from the title compound.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (serves as gate and dielectric).

-

Naph-F-CF3-Semiconductor dissolved in a high-boiling-point solvent (e.g., chlorobenzene, 10 mg/mL).

-

Octadecyltrichlorosilane (OTS) for surface treatment.

-

Gold (Au) for source-drain electrodes.

-

Shadow mask for electrode deposition.

Procedure:

-

Substrate Cleaning : Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol (15 min each). Dry under a stream of N₂.

-

Dielectric Surface Modification : Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution phase treatment. This creates a hydrophobic surface that promotes better crystalline growth of the organic semiconductor.

-

Causality: The OTS layer improves the interface between the dielectric and the semiconductor, reducing charge trapping and leading to higher carrier mobility.

-

-

Semiconductor Deposition : Spin-coat the Naph-F-CF3-Semiconductor solution onto the OTS-treated substrate. A typical spin program is 500 rpm for 10s followed by 2000 rpm for 60s.

-

Annealing : Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature just below the material's melting point (e.g., 120 °C) for 30 minutes.

-

Causality: Thermal annealing promotes molecular rearrangement and improves the crystallinity of the thin film, which is essential for good charge transport.

-

-

Electrode Deposition : Place a shadow mask (defining the channel length and width) over the semiconductor layer. Thermally evaporate 50 nm of gold (Au) through the mask to define the source and drain electrodes.

-

Device Characterization : Transfer the completed device to a probe station. Measure the output and transfer characteristics using a semiconductor parameter analyzer to extract key metrics like electron mobility, on/off ratio, and threshold voltage.

Caption: Layered structure of a BGTC organic transistor.

Application in Liquid Crystals (LCs)

Application Notes: Modifying Mesophase Behavior

The incorporation of fluorine atoms into the rigid core of liquid crystal molecules is a well-established strategy for tuning their physical properties for display applications.[11]

Causality of Application:

-

Dielectric Anisotropy (Δε) : The high electronegativity of fluorine creates a strong dipole moment perpendicular to the long axis of the molecule. This can significantly alter the dielectric anisotropy, a key parameter that governs the switching voltage of an LC display.

-

Viscosity and Phase Behavior : Fluorine substitution can disrupt intermolecular packing, often leading to lower melting points and reduced viscosity.[11] This allows for the formulation of LC mixtures that operate at lower temperatures and switch faster. This compound can act as a rigid, polar core unit in the design of novel mesogens.

Caption: Impact of core fluorination on liquid crystal properties.

References

- Benchchem. 1-(Trifluoromethyl)naphthalene | 26458-04-8.

- ChemScene. 1-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene | 1261730-65-7.

- Crysdot LLC. This compound - Liquid Crystal & OLED Materials.

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Potential of Fluoro Naphthaldehyde Uses in Material Science.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.

- Google Patents. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.

- Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.

- ACS Publications. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films | ACS Omega.

- Matrix Scientific. 59080-13-6 Cas No. | this compound.

- Santa Cruz Biotechnology. This compound | CAS 59080-13-6 | SCBT.

- PhotochemCAD. Naphthalene.

- National Institutes of Health (NIH). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC.

- MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.

- The Royal Society of Chemistry. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones and o-silylaryl triflates.

- Sci-Hub. Photochemistry of fluoro(trifluoromethyl)benzenes. II. Fluorescence spectra and quenching of singlet state emission in 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzenes in the gas phase.

- ResearchGate. Naphthalene-based fluorophores: Structure, properties and applications.

- ResearchGate. (PDF) Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties.

- National Institutes of Health (NIH). Organic semiconductors for organic field-effect transistors - PMC.

- Organic Chemistry Frontiers (RSC Publishing). An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off.

- PubMed. Assemblies of fluorine containing bent-shaped liquid crystal molecules studied by using scanning tunneling microscopy.

- ResearchGate. An acridine and naphthalene fused chromophore for Rec.2020 standard deep-blue OLEDs with high color purity and low efficiency roll-off.

- National Institutes of Health (NIH). 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem.

- Wikipedia. Organic field-effect transistor.

- ResearchGate. (PDF) Organic Field-Effect Transistors.

- Sigma-Aldrich. High Crystalline Organic Transistors.

- ResearchGate. Luminescent Ionic Liquid Crystals Based on Naphthalene‐Imidazolium Unit.

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Assemblies of fluorine containing bent-shaped liquid crystal molecules studied by using scanning tunneling microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 59080-13-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Fluoro-4-(trifluoromethyl)naphthalene in Agrochemical Development

Abstract: This technical guide provides a comprehensive overview of the potential applications of 1-fluoro-4-(trifluoromethyl)naphthalene as a core scaffold in the discovery and development of novel agrochemicals. While direct commercial application of this specific molecule is not widely documented, its unique combination of a naphthalene backbone with both a fluorine atom and a trifluoromethyl group presents a compelling profile for rational agrochemical design. The trifluoromethyl (CF3) moiety is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and target binding affinity in active ingredients.[1] Concurrently, the naphthalene scaffold is present in numerous bioactive compounds, and fluorination can significantly alter a molecule's physicochemical properties and biological activity.[2][3][4] This document outlines synthetic strategies, proposes detailed protocols for screening its fungicidal, herbicidal, and insecticidal potential, and discusses the underlying scientific principles for its use as a lead structure.

Introduction: The Strategic Value of Fluorinated Naphthalenes in Agrochemicals

The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitate the continuous innovation of new active ingredients.[5] The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical research, with over half of recently launched pesticides being fluorinated.[6] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore due to its profound effects on a molecule's properties.[6]

Key Physicochemical Contributions of the Fluoro and Trifluoromethyl Groups:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to oxidative metabolism in plants, insects, and soil, thereby increasing their persistence and bioavailability.[7]

-

Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plant leaves or the exoskeleton of insects.

-

Modulation of Electronic Properties: The high electronegativity of fluorine and the potent electron-withdrawing nature of the CF3 group can alter the acidity of nearby protons and modify the molecule's binding interactions with target enzymes or receptors.[1]

-

Bioisosteric Replacement: Fluorine and CF3 groups can act as bioisosteres for hydrogen atoms or methyl groups, respectively. This allows for the fine-tuning of a molecule's size, shape, and electronic profile to optimize its biological activity.[8][9][10]

This compound combines these advantageous fluorine moieties with the rigid, aromatic naphthalene scaffold. Naphthalene derivatives have been explored for a wide range of biological activities, including antifungal and antimicrobial properties.[11] This unique convergence of structural features makes this compound a high-potential building block for generating novel agrochemical candidates.

Synthesis and Derivatization Strategy

The utility of this compound as a starting material lies in its potential for regioselective functionalization, allowing for the creation of a diverse chemical library for biological screening. The naphthalene ring can undergo electrophilic substitution, and other functionalities can be introduced to explore structure-activity relationships (SAR).

Core Synthesis

Proposed Derivatization Workflow

A key strategy in agrochemical development is the creation of a library of analogues from a core scaffold to optimize activity and selectivity. The following workflow outlines a rational approach to derivatizing this compound.

Caption: Proposed workflow for generating a library of derivatives from the core scaffold.

Application Protocols: Biological Screening

The following protocols are designed as starting points for evaluating the agrochemical potential of this compound and its derivatives.

Protocol 1: Antifungal Activity Screening

Principle: Many antifungal agents, particularly azole derivatives, function by inhibiting ergosterol biosynthesis.[12] The lipophilic nature of the test compound may facilitate its entry into fungal cells. This protocol outlines an in vitro assay to assess the fungistatic or fungicidal activity against common plant pathogens.

Materials:

-

Test Compounds (dissolved in DMSO to 10 mM)

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

-

Fungal Cultures (e.g., Botrytis cinerea, Pyricularia oryzae, Phytophthora infestans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for broth dilution)

-

Commercial fungicide (e.g., Carbendazim, as a positive control)[13]

Step-by-Step Protocol (Agar Dilution Method):

-

Prepare Media: Autoclave PDA and cool to 50-55°C.

-

Incorporate Compound: Add the test compound stock solution to the molten agar to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate and a positive control plate with the commercial fungicide.

-

Plate Preparation: Pour the agar mixture into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

-

Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate reaches the edge.

-

Data Analysis: Measure the diameter of the fungal colony. Calculate the percentage of inhibition using the formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

-

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that shows significant inhibition of fungal growth.

Quantitative Data Summary (Hypothetical Results):

| Compound | Concentration (µg/mL) | Inhibition of B. cinerea (%) |

| Control (DMSO) | N/A | 0 |

| 1-Fluoro-4-(TF)Naph | 50 | 45 |

| Derivative 1A | 50 | 65 |

| Derivative 1B | 50 | 78 |

| Carbendazim | 10 | 95 |

Protocol 2: Herbicidal Activity Screening

Principle: Herbicides act through various modes of action, such as inhibiting specific enzymes (e.g., acetohydroxyacid synthase) or disrupting photosynthesis.[14] This protocol describes a pre-emergence and post-emergence assay to evaluate the herbicidal potential against representative monocot and dicot weeds.

Materials:

-

Test Compounds (formulated as an emulsifiable concentrate or dissolved in a suitable solvent with a surfactant)

-

Seeds of weed species (e.g., Echinochloa crus-galli (monocot), Amaranthus retroflexus (dicot))

-

Pots with standard potting soil

-

Growth chamber with controlled light, temperature, and humidity

-

Commercial herbicide (e.g., Glyphosate, as a positive control)

Step-by-Step Protocol (Post-emergence):

-

Plant Cultivation: Sow weed seeds in pots and grow them in the growth chamber until they reach the 2-3 leaf stage.

-

Compound Application: Prepare solutions of the test compounds at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha). Spray the foliage of the plants evenly. A solvent-only formulation is used as a negative control.

-

Incubation: Return the pots to the growth chamber and observe for 14-21 days.

-

Data Analysis: Assess herbicidal injury visually using a rating scale (e.g., 0 = no effect, 100 = complete plant death). Symptoms may include chlorosis, necrosis, or growth inhibition.

-

Determine GR50: Calculate the application rate that causes a 50% reduction in plant growth (GR50) for active compounds.

Caption: Workflow for pre- and post-emergence herbicidal screening.

Protocol 3: Insecticidal Activity Screening

Principle: Insecticides can target the nervous system (e.g., acetylcholinesterase inhibitors), disrupt growth and development, or affect other vital physiological processes.[15] This protocol outlines a contact and ingestion assay for common agricultural pests.

Materials:

-

Test Compounds (dissolved in acetone or a suitable solvent)

-

Insects (e.g., Myzus persicae (aphids), Spodoptera littoralis (cotton leafworm larvae))

-

Leaf discs (e.g., cabbage, cotton)

-

Petri dishes with moist filter paper

-

Micro-applicator or spray tower

-

Commercial insecticide (e.g., Imidacloprid, as a positive control)

Step-by-Step Protocol (Leaf-Dip Bioassay):

-

Prepare Solutions: Make serial dilutions of the test compounds in a solvent containing a surfactant (e.g., 10, 50, 100, 500 ppm).

-

Treat Leaves: Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry. Dip control leaves in the solvent-surfactant solution only.

-

Infestation: Place the dried leaf discs in Petri dishes. Introduce a set number of insects (e.g., 10-20 aphids or 10 second-instar larvae) into each dish.

-

Incubation: Keep the Petri dishes at 25°C with a 16:8 light:dark cycle.

-

Data Analysis: Record mortality at 24, 48, and 72 hours.

-

Determine LC50: For active compounds, calculate the lethal concentration that causes 50% mortality (LC50) using probit analysis.

Concluding Remarks

This compound represents a promising, yet underexplored, scaffold for the development of next-generation agrochemicals. The principles of bioisosterism and the known benefits of incorporating trifluoromethyl and fluoro groups into bioactive molecules provide a strong rationale for its investigation.[8][9] The synthetic and screening protocols detailed in this guide offer a systematic framework for researchers to unlock the potential of this and related fluorinated naphthalene structures. Through systematic derivatization and multi-faceted biological evaluation, it is plausible that novel active ingredients with desirable efficacy, selectivity, and environmental profiles can be discovered.

References

-

Bioisosters as resulted from vHTS using naphthalene as target. COSMOsim... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hu, B., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2977-2987. Retrieved January 17, 2026, from [Link]

-

Liegois, B., et al. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry, 58(23), 9287-95. Retrieved January 17, 2026, from [Link]

-

Issa, I. A., et al. (2013). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 56(10), 3840-3849. Retrieved January 17, 2026, from [Link]

- Pesticidal molecules, intermediates, compositions and methods related thereto. (2018). Google Patents.

-

Jeschke, P. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Life Sciences (pp. 125-164). Academic Press. Retrieved January 17, 2026, from [Link]

-

Bioisosteric replacement of naphthalene by benzazaborinines: propranolol as an example. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Al-Romaigh, H. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6649. Retrieved January 17, 2026, from [Link]

-

Tsukamoto, M., & Ito, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 130-141. Retrieved January 17, 2026, from [Link]

-

Herbicide Fact Sheet. (n.d.). Bonneville Power Administration. Retrieved January 17, 2026, from [Link]

-

Cerniglia, C. E., & Yang, S. K. (1984). Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene. Applied and Environmental Microbiology, 47(5), 119-124. Retrieved January 17, 2026, from [Link]

-

Singh, A., & Singh, A. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Green Chemistry for Beginners (pp. 143-162). Bentham Science. Retrieved January 17, 2026, from [Link]

-

Wang, Q., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30. Retrieved January 17, 2026, from [Link]

-

Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 359-368. Retrieved January 17, 2026, from [Link]

-

Synthetic approaches to the 2010-2014 new agrochemicals. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Schultz, T. W., & Moulton, B. A. (1983). Structure activity relationships of selected naphthalene derivatives. Ecotoxicology and Environmental Safety, 7(2), 191-203. Retrieved January 17, 2026, from [Link]

-

McKay, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20088–20098. Retrieved January 17, 2026, from [Link]

- Pesticidal mixtures. (2013). Google Patents.

-

Studzińska, S., & Bocian, S. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 27(19), 6296. Retrieved January 17, 2026, from [Link]

- Pesticidal compounds. (2021). Google Patents.

-

Wang, Y., et al. (2024). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]

-

Anthranilamide compounds, their mixtures and the use thereof as pesticides. (2020). Justia Patents. Retrieved January 17, 2026, from [Link]

-

Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Chen, J., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6098. Retrieved January 17, 2026, from [Link]

- Insecticide compound and the compositions thereof. (2015). Google Patents.

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

1-(Trifluoromethyl)naphthalene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Zauer, E. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(2), 1011. Retrieved January 17, 2026, from [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 10. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-4-(trifluoromethyl)naphthalene

Welcome to the technical support center for the purification of 1-Fluoro-4-(trifluoromethyl)naphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: My final product purity is low after distillation.

Potential Cause 1: Inefficient Fractional Distillation. The boiling points of potential impurities, such as isomers or starting materials, may be too close to that of this compound for simple distillation to be effective.

Solution:

-

High-Efficiency Distillation Column: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). This enhances the separation of components with close boiling points.

-

Vacuum Distillation: Reducing the pressure of the system lowers the boiling points of all components, which can sometimes increase the boiling point differences between them, leading to better separation. For instance, 1-(Trifluoromethyl)naphthalene has a boiling point of 73-75 °C at 3 Torr[1].

-

Optimize Heating: Use a well-controlled heating mantle and ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases within the column.

Potential Cause 2: Thermal Decomposition. Although generally stable, prolonged exposure to high temperatures can potentially lead to the degradation of fluorinated aromatic compounds.

Solution:

-

Lower Distillation Temperature: Utilize vacuum distillation to reduce the required temperature.

-

Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Issue 2: I'm struggling to remove a persistent, unknown impurity.

Potential Cause: Isomeric Impurities or Reaction Byproducts. The synthesis of this compound can sometimes yield isomeric impurities or closely related byproducts that are difficult to separate due to similar physical properties.

Solution:

-

Analytical Characterization: Before attempting further purification, characterize the impurity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (especially ¹⁹F NMR) are invaluable for identifying the structure of the contaminant[2][3]. ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms and can help distinguish between isomers[4][5].

-

Alternative Purification Techniques: If distillation is ineffective, consider other methods:

-

Column Chromatography: Silica gel column chromatography can be effective for separating isomers. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is a good starting point[6][7].

-

Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable stationary and mobile phase can provide excellent separation.

-

Recrystallization: If the compound is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a powerful purification method[8][9].

-

Issue 3: My recovery is low after column chromatography.

Potential Cause 1: Irreversible Adsorption on Silica Gel. Highly polar compounds or reactive impurities can sometimes bind irreversibly to the active sites on the silica gel.

Solution:

-

Deactivate Silica Gel: Use a less active stationary phase. You can deactivate silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.

-

Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Potential Cause 2: Product Streaking/Tailing on the Column. This can be due to overloading the column or poor solubility in the eluent.

Solution:

-

Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band.

-

Solvent System Optimization: Use a solvent system that provides a good retention factor (Rf) value (typically 0.2-0.4 on TLC) for your compound to ensure a compact band during elution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For routine purification to remove non-volatile impurities or baseline separation of components with significantly different boiling points, vacuum distillation is often the most straightforward and scalable method. However, for achieving very high purity (>99.5%) and removing isomeric impurities, silica gel column chromatography or preparative HPLC is generally superior[6][10].

Q2: How can I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For naphthalene derivatives, solvents like methanol, ethanol, or hexane are often good candidates[8][9]. To select the best solvent system:

-

Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

-

Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.

-

Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed to fine-tune the solubility.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes. Like many fluorinated organic compounds, this compound and its potential precursors or byproducts should be handled with care.

-

Ventilation: Always work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Thermal Hazards: Be cautious when working with heated distillation setups and hot solvents.

-

Toxicity: While specific toxicity data for this compound may be limited, it's prudent to treat it as potentially harmful if swallowed, and as a skin and eye irritant, similar to related compounds[2].

Q4: Can I use ¹⁹F NMR to assess the purity of my sample?

A4: Absolutely. ¹⁹F NMR is a highly effective and sensitive technique for assessing the purity of fluorinated compounds. Each unique fluorine environment will give a distinct signal in the ¹⁹F NMR spectrum. The presence of unexpected peaks can indicate impurities. Furthermore, the integration of the peaks can be used for quantitative analysis of the purity, provided the impurities also contain fluorine atoms and their structures are known.

III. Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

1. Preparation:

- TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.